Part 1: The Aromatic Core - Benzo[b]thiophene-3-carbonitrile
Part 1: The Aromatic Core - Benzo[b]thiophene-3-carbonitrile
An In-depth Technical Guide to the Basic Properties of Benzothiophene Derivatives: A Focus on the 2,3-Dihydro-1-benzothiophene-3-carbonitrile Scaffold
Senior Application Scientist Note: The subject of this technical guide, 2,3-Dihydro-1-benzothiophene-3-carbonitrile, is a sparsely documented compound in the available scientific literature. To provide a comprehensive and technically sound resource for researchers, this guide will focus on the well-characterized and commercially available aromatic analogue, Benzo[b]thiophene-3-carbonitrile . We will analyze its core properties and then explore the chemistry of the 2,3-dihydro-1-benzothiophene scaffold. By synthesizing these two datasets, we can infer the probable characteristics and reactive nature of the target molecule, offering a foundational understanding for its synthesis and handling.
Benzo[b]thiophene-3-carbonitrile serves as the foundational aromatic precursor to its dihydro- counterpart. Its rigid, planar structure and the electron-withdrawing nature of the nitrile group dictate its chemical behavior. Derivatives of the benzothiophene core are of significant interest in medicinal chemistry and materials science.[1][2][3]
Physicochemical and Structural Properties
The key properties of Benzo[b]thiophene-3-carbonitrile are summarized below. It is a solid at room temperature with a relatively high boiling point, consistent with its aromatic nature and molecular weight.
| Property | Value | Source |
| CAS Number | 24434-84-2 | [4][5] |
| Molecular Formula | C₉H₅NS | [4][5] |
| Molecular Weight | 159.21 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 71-75 °C | |
| Boiling Point | 312.7 °C at 760 mmHg | |
| IUPAC Name | 1-benzothiophene-3-carbonitrile | [4] |
Spectroscopic Signature
The spectroscopic data for Benzo[b]thiophene-3-carbonitrile is defined by its aromaticity.
-
¹H NMR: The proton NMR spectrum would exhibit signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring and the single proton on the thiophene ring would appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals for the nine carbons in the molecule. The carbon of the nitrile group (C≡N) would appear downfield, typically in the range of δ 115-125 ppm. Aromatic carbons would resonate between δ 120-140 ppm.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2220-2240 cm⁻¹. Additional bands would correspond to aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 159, corresponding to the molecular weight.[4]
Synthesis and Reactivity
Benzo[b]thiophene-3-carbonitrile and its derivatives are typically synthesized through the cyclization of substituted benzene precursors. Modern methods often involve transition-metal-catalyzed reactions, such as those using copper(I) iodide to facilitate C-S bond formation.[1][2] One-pot procedures starting from ortho-halophenyl acetonitriles provide an efficient route to this scaffold.[1][2]
The reactivity is twofold:
-
Nitrile Group: The carbonitrile can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine, making it a versatile synthetic handle.
-
Aromatic Ring: The benzothiophene ring system can undergo electrophilic substitution, although the specific regiochemistry is influenced by the existing substituents.
Part 2: The Saturated Scaffold - 2,3-Dihydro-1-benzothiophene
The introduction of saturation at the 2 and 3 positions of the thiophene ring fundamentally alters the molecule's geometry, stability, and reactivity. This scaffold is also known as 1-Thiaindan.[3]
Structure, Stability, and Handling
Unlike its aromatic counterpart, the 2,3-dihydrothiophene ring is non-planar.[6] Critically, non-fused 2,3-dihydrothiophenes are known to be unstable and can polymerize, sometimes rapidly, in the presence of acid.[6] This suggests that 2,3-Dihydro-1-benzothiophene and its derivatives should be handled with care, avoiding acidic conditions, and are best stored at low temperatures under an inert atmosphere.
Synthesis Workflow
The most direct route to the 2,3-dihydro-1-benzothiophene scaffold is through the selective hydrogenation of the thiophene ring of a benzothiophene precursor. This has been achieved using a palladium sulfide catalyst under hydrogen pressure.[7] For complete selectivity to the dihydro product, the conversion of the starting material must be carefully controlled to avoid over-reduction.[7]
Caption: Proposed synthesis of the target molecule via selective hydrogenation.
Part 3: Inferred Properties of 2,3-Dihydro-1-benzothiophene-3-carbonitrile
By combining the knowledge of the two parent scaffolds, we can construct a hypothesis regarding the basic properties of the target molecule.
Hypothesized Physicochemical Properties
-
Physical State: Likely a liquid or low-melting solid at room temperature. The loss of aromatic planarity and symmetry would be expected to lower the melting point compared to its aromatic precursor.
-
Solubility: Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.
-
Boiling Point: The boiling point would likely be lower than that of the aromatic analogue due to weaker intermolecular interactions.
Predicted Spectroscopic Signature
The most significant changes would be observed in the NMR spectra, reflecting the saturation of the thiophene ring.
-
¹H NMR: The spectrum would fundamentally change.
-
Instead of an aromatic proton at the 3-position, a methine proton (CH-CN) would appear, likely as a triplet or doublet of doublets, in the aliphatic region (estimated δ 3.5-4.5 ppm).
-
Two diastereotopic protons at the 2-position (-S-CH₂-) would appear as a pair of doublets of doublets in the aliphatic region (estimated δ 3.0-4.0 ppm).
-
The aromatic protons on the benzene ring would remain (δ 7.0-7.5 ppm).
-
-
¹³C NMR:
-
The spectrum would show two new aliphatic carbon signals for C2 and C3.
-
The C3 carbon, attached to the nitrile, would be in the approximate range of δ 25-40 ppm.
-
The C2 carbon, adjacent to the sulfur, would be in a similar range, δ 30-45 ppm.
-
-
IR Spectroscopy: The characteristic C≡N stretch would still be present around 2220-2240 cm⁻¹. The key difference would be the appearance of strong C-H stretching bands for sp³-hybridized carbons just below 3000 cm⁻¹.
Part 4: Safety and Handling
Given the known hazards of related compounds and the potential instability of the dihydro-thiophene ring, a cautious approach is mandatory.
-
Toxicity: The aromatic precursor is harmful if swallowed and causes skin and eye irritation.[4] The target molecule is likely to be toxic, especially considering the presence of the nitrile group. It should be handled with appropriate personal protective equipment (gloves, safety glasses).[8]
-
Stability: As noted, the dihydro-thiophene ring may be sensitive to acid, leading to polymerization.[6] All work should be conducted in neutral or basic conditions, and the compound should be stored cold under an inert atmosphere.
-
Reactivity: The dihydro-thioether linkage is susceptible to oxidation, potentially forming a sulfoxide or sulfone.
Conclusion
While direct experimental data for 2,3-Dihydro-1-benzothiophene-3-carbonitrile is not publicly available, a robust scientific profile can be inferred from its aromatic precursor and the chemistry of the dihydro-benzothiophene scaffold. It is predicted to be an acid-sensitive, likely liquid compound whose structure could be confirmed by the distinct appearance of aliphatic signals in its NMR spectra. Its synthesis would likely proceed via controlled hydrogenation of Benzo[b]thiophene-3-carbonitrile. This guide provides a foundational framework for researchers aiming to synthesize, characterize, and utilize this novel heterocyclic building block.
References
-
Fouda, A. et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
- Block, E. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33: E- and Z-Vinylic Heterocycles. Georg Thieme Verlag.
-
PubChem. (n.d.). Benzo[b]thiophene-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, R. et al. (2015). One-pot Synthesis of 2,3-Substituted Benzo[b]thiophenes via Cu(I) Catalysed Intramolecular Cyclisation from Dithioesters. RSC Advances. Available at: [Link]
-
Engman, L. et al. (2001). The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its 1-Thio, 1-Seleno, and 1-Telluro Analogues. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1-benzothiophen-3-one. National Center for Biotechnology Information. Available at: [Link]
-
Fouda, A. et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
Murata, S. et al. (n.d.). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. University of Toyama. Available at: [Link]
-
Zirka, A. A. et al. (1983). Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. Reaction Kinetics and Catalysis Letters. Available at: [Link]
-
Kosei, K. et al. (2007). Synthesis of Benzo[c]thiophen-1(3H)-imine and 2,3-Dihydro-1H-isoindole-1-thione Derivatives through Cyclizations of 2-(1-Hydroxyalkyl)benzothioamides. ResearchGate. Available at: [Link]
-
Asghar, M. N. et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Based Azomethine Dyes. International Journal of Electrochemical Science. Available at: [Link]
-
Patel, D. et al. (2015). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica. Available at: [Link]
-
Page, T. F. et al. (1972). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
NIST. (n.d.). Benzo[b]thiophene, 2,3-dihydro-. NIST WebBook. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Benzo[b]thiophene, 2,3-dihydro- [webbook.nist.gov]
- 4. Benzo[b]thiophene-3-carbonitrile | C9H5NS | CID 11435093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
